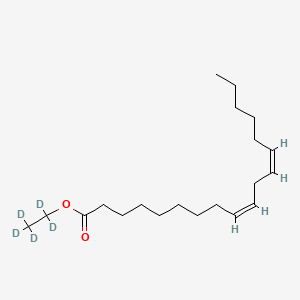

Ethyl Linoleate-d5

Description

BenchChem offers high-quality Ethyl Linoleate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Linoleate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H36O2 |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |

InChI Key |

FMMOOAYVCKXGMF-ZISYHAQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

What is Ethyl Linoleate-d5 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group creates a stable, isotopically labeled internal standard ideal for mass spectrometry-based quantitative analysis of ethyl linoleate and other fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and are investigated as markers for alcohol consumption and mediators of alcohol-induced organ damage. This guide provides a comprehensive overview of the chemical properties of Ethyl Linoleate-d5, detailed experimental protocols for its use, and insights into relevant biological pathways.

Chemical and Physical Properties

Precise physicochemical data for Ethyl Linoleate-d5 is not extensively published. However, the properties of its non-deuterated counterpart, Ethyl Linoleate, provide a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.

Table 1: Chemical and Physical Properties of Ethyl Linoleate

| Property | Value | Source(s) |

| Chemical Name | Ethyl (9Z,12Z)-octadeca-9,12-dienoate-d5 | N/A |

| Synonyms | Linoleic Acid Ethyl Ester-d5, Ethyl (Z,Z)-9,12-Octadecadienoate-d5 | [1][2] |

| CAS Number | 1331665-14-5 | [1][3][4] |

| Molecular Formula | C₂₀H₃₁D₅O₂ | |

| Molecular Weight | 313.53 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 193 °C at 6 mmHg | |

| Density | 0.8846 g/cm³ at 15.5 °C | |

| Refractive Index | 1.4675 at 20 °C | |

| Solubility | Miscible with dimethylformamide, fat solvents, and oils. | |

| Storage Conditions | -20°C, under an inert atmosphere, protected from light. |

Disclaimer: The boiling point, density, and refractive index are for the non-deuterated Ethyl Linoleate and are provided as an approximation for Ethyl Linoleate-d5.

Synthesis of Ethyl Linoleate-d5

A detailed, publicly available protocol for the specific synthesis of Ethyl Linoleate-d5 is not readily found. However, it can be synthesized by the esterification of linoleic acid with deuterated ethanol (ethanol-d6 or ethanol-d5) in the presence of an acid catalyst. The following is a generalized experimental protocol based on standard esterification procedures for fatty acids.

Experimental Protocol: Synthesis of Ethyl Linoleate-d5

Materials:

-

Linoleic acid (≥99%)

-

Ethanol-d6 (D, 99.5%) or Ethanol-d5 (D, 99.5%)

-

Anhydrous p-toluenesulfonic acid or sulfuric acid (catalyst)

-

Anhydrous toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve linoleic acid (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add an excess of deuterated ethanol (e.g., 3-5 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with diethyl ether or hexane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl Linoleate-d5.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure Ethyl Linoleate-d5.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of Ethyl Linoleate-d5 (m/z = 313.53).

Applications in Research

Use as an Internal Standard in Mass Spectrometry

Ethyl Linoleate-d5 is primarily used as an internal standard for the quantification of ethyl linoleate and other FAEEs in biological samples. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear differentiation in mass spectrometry.

Experimental Protocol: Quantification of Ethyl Linoleate in Plasma using LC-MS/MS

Materials:

-

Plasma samples

-

Ethyl Linoleate-d5 (internal standard)

-

Acetonitrile

-

Hexane

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of Ethyl Linoleate-d5 solution in acetonitrile.

-

Add 500 µL of hexane and vortex vigorously for 1 minute to extract the lipids.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile/water (1:1, v/v) with 0.1% formic acid.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both ethyl linoleate and Ethyl Linoleate-d5.

-

-

Data Analysis:

-

Quantify the amount of ethyl linoleate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled ethyl linoleate and a fixed concentration of Ethyl Linoleate-d5.

-

Biological Signaling Pathways

Ethyl linoleate has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This pathway is a crucial regulator of cellular processes, including cell proliferation, survival, and differentiation.

Akt/GSK3β/β-catenin Signaling Pathway in Melanogenesis

Caption: The Akt/GSK3β/β-catenin signaling pathway in melanogenesis.

Experimental Workflow: In Vitro Melanogenesis Assay

The following diagram illustrates a typical workflow for assessing the effect of Ethyl Linoleate on melanogenesis in B16F10 melanoma cells.

Caption: Workflow for in vitro melanogenesis assay.

Logical Relationship: Decision Tree for Using Labeled vs. Unlabeled Ethyl Linoleate

The choice between using Ethyl Linoleate-d5 and its non-labeled counterpart depends on the research question. The following diagram provides a decision-making framework.

Caption: Decision tree for using labeled vs. unlabeled ethyl linoleate.

Conclusion

Ethyl Linoleate-d5 is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as an internal standard ensures accurate and precise quantification of ethyl linoleate in complex biological matrices. Understanding its chemical properties, synthesis, and applications, as well as the biological pathways it may influence, is crucial for its effective implementation in scientific research. This guide provides a foundational resource for scientists and professionals working with this important stable isotope-labeled compound.

References

- 1. Effects of ethyl-linoleate on the atheromatous changes caused by high cholesterol diet in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethyl linoleate as an antiatherogenic agent. An experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of Ethyl Linoleate-d5 for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of Ethyl Linoleate-d5, a deuterated isotopologue of ethyl linoleate. The incorporation of deuterium at the ethyl group provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic protocol, multiple purification strategies, and analytical methods for quality control.

Synthesis of Ethyl Linoleate-d5

The synthesis of ethyl linoleate-d5 is a two-step process that begins with the preparation of deuterated linoleic acid, followed by its esterification with deuterated ethanol.

Synthesis of Perdeuterated Linoleic Acid-d31

A robust method for the gram-scale synthesis of perdeuterated linoleic acid-d31 has been developed, providing a crucial starting material.[1][2] This process involves the coupling of two deuterated fragments. The key starting materials are commercially available saturated fatty acids that undergo H/D exchange to achieve high levels of deuteration.[2]

Experimental Protocol: Synthesis of Perdeuterated Linoleic Acid-d31 (Adapted from Moir, et al.) [1][2]

-

Deuteration of Starting Materials: Saturated fatty acid precursors are subjected to multiple cycles of H/D exchange using D2O and a platinum-on-carbon (Pt/C) catalyst under hydrothermal conditions (e.g., 220 °C for 3 days). This achieves a high degree of deuteration (>98%).

-

Fragment Synthesis: The deuterated saturated fatty acids are then converted into key building blocks: a terminal alkyne and a propargyl bromide derivative. This involves several synthetic steps, including reduction, tosylation, and bromination.

-

Coupling and Semihydrogenation: The two deuterated fragments are coupled together using a copper- and iodide-mediated reaction. The resulting diyne is then selectively semihydrogenated using deuterium gas (D2) and a nickel acetate/sodium borohydride catalyst system to form the cis,cis-double bonds of linoleic acid.

-

Saponification: The final ester is saponified using lithium hydroxide in methanol to yield the free fatty acid, perdeuterated linoleic acid-d31.

Fischer Esterification of Deuterated Linoleic Acid with Ethanol-d6

The deuterated linoleic acid is then esterified with ethanol-d6 (which provides the ethyl-d5 group) via a Fischer-Speier esterification. This acid-catalyzed reaction is a common and effective method for producing esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the deuterated linoleic acid in a suitable non-polar solvent such as toluene or hexane.

-

Addition of Reagents: Add a molar excess of ethanol-d6 to the solution. This serves as both a reactant and can help drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions: Heat the mixture to reflux. The temperature will depend on the solvent used (typically 60-110 °C). The water produced during the reaction is removed azeotropically using the Dean-Stark trap, which helps to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 1 to 10 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Subsequently, wash with a saturated solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl linoleate-d5.

Logical Workflow for the Synthesis of Ethyl Linoleate-d5

Caption: Synthesis workflow for Ethyl Linoleate-d5.

Purification of Ethyl Linoleate-d5

The crude product from the synthesis will contain unreacted starting materials, by-products, and residual catalyst. Therefore, a thorough purification is essential to obtain high-purity ethyl linoleate-d5 suitable for research purposes. A multi-step purification strategy is often employed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is an effective initial cleanup step to remove polar impurities. An aminopropyl-silica column is particularly useful for the purification of fatty acid ethyl esters (FAEEs).

Experimental Protocol: SPE with Aminopropyl-Silica

-

Column Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with methanol followed by hexane.

-

Sample Loading: Dissolve the crude ethyl linoleate-d5 in a minimal amount of hexane and load it onto the conditioned cartridge.

-

Elution: Elute the ethyl linoleate-d5 from the column using hexane. More polar impurities will be retained on the column.

-

Solvent Evaporation: Collect the eluate and evaporate the solvent to obtain a partially purified product.

Silica Gel Column Chromatography

For a more refined separation, silica gel column chromatography is a standard and effective technique for purifying esters from less polar and more polar impurities.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the partially purified product from SPE in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 1-2%) and gradually increase the polarity to elute the desired product. The separation can be monitored by TLC.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure ethyl linoleate-d5. Combine the pure fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative reversed-phase HPLC is the method of choice.

Experimental Protocol: Preparative RP-HPLC

-

Column: A C18 or AQ-C18 column is suitable for the separation of fatty acid ethyl esters.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water (e.g., 90:10 v/v) is typically used.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) is appropriate for detecting the ester carbonyl group.

-

Injection and Collection: Inject the purified product from the previous step onto the column. Collect the peak corresponding to ethyl linoleate-d5.

-

Solvent Removal: Remove the mobile phase from the collected fraction, typically by rotary evaporation followed by high vacuum, to yield the final high-purity product.

Purification Workflow

Caption: Multi-step purification workflow for Ethyl Linoleate-d5.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized ethyl linoleate-d5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity and confirming the molecular weight of the final product.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Injection: A small amount of the purified product is dissolved in a volatile solvent like hexane and injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of ethyl linoleate-d5 will show a molecular ion peak corresponding to its molecular weight (313.53 g/mol ), confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be compared to that of unlabeled ethyl linoleate to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of ethyl linoleate-d5 will show the characteristic signals for the linoleate acyl chain. The signals corresponding to the ethyl group will be significantly reduced or absent, confirming the deuteration at this position.

-

¹³C NMR: The carbon-13 NMR spectrum will show all the carbon signals of the molecule, providing further structural confirmation.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and potentially providing information about their environment in the molecule.

Summary of Analytical Data

| Analytical Technique | Expected Results for Ethyl Linoleate-d5 | Purpose |

| GC-MS | A single major peak with a mass corresponding to C20H31D5O2 (MW: 313.53). | Purity assessment and confirmation of isotopic enrichment. |

| ¹H NMR | Signals for the linoleate backbone protons; absence or significant reduction of ethyl group proton signals. | Structural confirmation and verification of deuteration site. |

| ¹³C NMR | Signals corresponding to all 20 carbon atoms in the molecule. | Structural confirmation. |

| ²H NMR | A signal corresponding to the deuterium atoms on the ethyl group. | Direct confirmation of deuteration. |

Data Presentation

Quantitative Synthesis and Purification Data (Illustrative)

| Step | Parameter | Value | Unit |

| Synthesis | Starting Linoleic Acid-d31 | 1.0 | g |

| Ethanol-d6 | 5.0 (excess) | mL | |

| Crude Product Yield | ~95 | % | |

| SPE Purification | Recovery | >90 | % |

| Silica Gel Chromatography | Recovery | ~85 | % |

| Preparative HPLC | Final Purity | >98 | % |

| Overall Yield | ~70 | % |

Analytical Characterization Summary

| Analysis | Parameter | Result |

| GC-MS | Purity | > 98% |

| Molecular Ion (M+) | m/z = 313.5 | |

| NMR | ¹H NMR | Consistent with structure, reduced ethyl signals |

| ¹³C NMR | 20 carbon signals observed | |

| Isotopic Enrichment | > 98 atom % D |

This technical guide provides a comprehensive framework for the synthesis and purification of high-purity ethyl linoleate-d5 for advanced research applications. The detailed protocols and analytical methods described herein will enable researchers to confidently produce and characterize this valuable isotopic tracer.

References

Technical Guide: Physical and Chemical Characteristics of Ethyl Linoleate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group provides a stable isotopic label, making it a valuable tool in various research applications, including pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical characteristics of Ethyl Linoleate-d5, along with relevant experimental protocols and a visualization of its role in key biological signaling pathways.

Physical and Chemical Properties

Ethyl Linoleate-d5 is a colorless oil at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Data for the non-deuterated form is also provided for comparison.

| Property | Ethyl Linoleate-d5 | Ethyl Linoleate (non-deuterated) |

| Synonyms | (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5, Linoleic Acid Ethyl Ester-d5 | Mandenol, (Z,Z)-9,12-Octadecadienoic acid ethyl ester |

| CAS Number | 1331665-14-5, 1169764-57-1[1][2] | 544-35-4 |

| Molecular Formula | C₂₀H₃₁D₅O₂[1][3] | C₂₀H₃₆O₂ |

| Molecular Weight | 313.53 g/mol | 308.50 g/mol |

| Physical State | Colorless Oil/Liquid | Colorless Oil |

| Density | 0.9 ± 0.1 g/cm³ | 0.876 g/mL at 25 °C |

| Boiling Point | 388.3 ± 21.0 °C at 760 mmHg | 224 °C at 17 mmHg |

| Melting Point | Not available | -95 °C |

| Flash Point | 96.3 ± 20.4 °C | 113 °C (closed cup) |

| Solubility | Soluble in DMSO, Ethanol, and DMF. | Soluble in ethanol, DMSO, and dimethyl formamide (~100 mg/mL). |

| Storage | Store at -20°C. | Store at -20°C. |

Experimental Protocols

Synthesis

The synthesis of Ethyl Linoleate-d5 typically involves the esterification of linoleic acid with a deuterated ethanol (ethanol-d5) in the presence of an acid catalyst.

General Protocol:

-

Reactant Preparation: Linoleic acid and a molar excess of ethanol-d5 are combined in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.

-

Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol-d5 is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure Ethyl Linoleate-d5.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of Ethyl Linoleate-d5.

General Protocol:

-

Sample Preparation: Samples containing Ethyl Linoleate-d5 are diluted in an appropriate organic solvent (e.g., hexane or ethyl acetate). For quantitative analysis, a known amount of an internal standard (e.g., a different deuterated fatty acid ester) is added.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.

-

Oven Program: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of all components. A typical program might start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and then hold for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Acquisition Mode: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For Ethyl Linoleate-d5, characteristic ions resulting from the deuterated ethyl group would be monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of Ethyl Linoleate-d5.

General Protocol:

-

Sample Preparation: A small amount of the purified Ethyl Linoleate-d5 is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H-NMR Spectroscopy:

-

The ¹H-NMR spectrum will show characteristic signals for the protons in the linoleate chain.

-

The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The typical triplet for the methyl group and quartet for the methylene group of a standard ethyl ester will be absent.

-

-

¹³C-NMR Spectroscopy:

-

The ¹³C-NMR spectrum will show the characteristic signals for the carbon atoms of the linoleate chain.

-

The signals for the carbons of the ethyl group will exhibit coupling to deuterium, resulting in multiplets, providing further confirmation of deuteration.

-

-

Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard with a distinct NMR signal is added to the sample. The concentration of Ethyl Linoleate-d5 can be determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Biological Activity and Signaling Pathways

Ethyl linoleate exhibits anti-inflammatory properties by modulating key signaling pathways. Its deuteration is not expected to alter its primary biological activity but makes it a valuable tracer for studying its mechanism of action.

Anti-Inflammatory Signaling Pathway

Ethyl linoleate has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway and the induction of Heme Oxygenase-1 (HO-1).

-

Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Ethyl linoleate can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators. This inhibitory effect is also linked to the suppression of upstream signaling molecules such as Akt and Mitogen-Activated Protein Kinases (MAPKs).

-

Induction of Heme Oxygenase-1 (HO-1): Ethyl linoleate can also induce the expression of the antioxidant enzyme Heme Oxygenase-1. The induction of HO-1 is a cytoprotective mechanism that can suppress inflammation. The signaling pathway for HO-1 induction by related molecules involves the activation of transcription factors such as AP-1 and CREB, which bind to specific elements (AP-1 and CRE) in the HO-1 promoter region, leading to its transcription.

Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.

Conclusion

Ethyl Linoleate-d5 is a crucial tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an ideal standard and tracer for studying lipid metabolism and inflammatory processes. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, while the visualized signaling pathway offers a clear understanding of its anti-inflammatory mechanism of action. As research in lipidomics and drug development continues to advance, the utility of isotopically labeled lipids like Ethyl Linoleate-d5 will undoubtedly expand.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Linoleate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl Linoleate-d5 (Linoleic Acid Ethyl Ester-d5). Given the absence of a publicly available mass spectrum for this specific deuterated isotopologue, this guide combines data from the non-deuterated Ethyl Linoleate with established principles of mass spectrometry to predict its fragmentation behavior. This information is crucial for researchers utilizing Ethyl Linoleate-d5 as an internal standard or tracer in metabolomics, lipidomics, and drug development studies.

Core Compound Information

| Parameter | Value |

| Chemical Name | Ethyl (9Z,12Z)-octadeca-9,12-dienoate-d5 |

| Synonyms | Linoleic Acid Ethyl Ester-d5 |

| CAS Number | 1331665-14-5[1] |

| Molecular Formula | C₂₀H₃₁D₅O₂[1] |

| Molecular Weight | 313.53 g/mol [1] |

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

The fragmentation of Ethyl Linoleate-d5 under electron ionization (EI) is predicted based on the known fragmentation of the non-deuterated Ethyl Linoleate. The five deuterium atoms on the ethyl group will result in a mass shift for fragments containing this moiety. The primary fragmentation pathways for fatty acid ethyl esters include α-cleavage, β-cleavage, and McLafferty rearrangement.

The following table summarizes the predicted major fragment ions for Ethyl Linoleate-d5, with a comparison to the observed fragments of non-deuterated Ethyl Linoleate. The mass spectrum of non-deuterated Ethyl Linoleate is available in the NIST WebBook[2].

| Predicted m/z for Ethyl Linoleate-d5 | Corresponding m/z for Ethyl Linoleate | Proposed Fragment Ion | Fragmentation Pathway |

| 313 | 308 | [C₂₀H₃₁D₅O₂]⁺ | Molecular Ion |

| 268 | 263 | [M - C₂D₅O]⁺ | Loss of the ethoxy-d5 radical |

| 93 | 88 | [C₄H₃D₅O]⁺ | McLafferty Rearrangement |

| 67 | 67 | [C₅H₇]⁺ | Hydrocarbon fragment from the fatty acid chain |

| 55 | 55 | [C₄H₇]⁺ | Hydrocarbon fragment from the fatty acid chain |

| 41 | 41 | [C₃H₅]⁺ | Hydrocarbon fragment from the fatty acid chain |

Note: The relative abundances of the fragments are predicted to be similar to those of the non-deuterated compound, with the McLafferty rearrangement product expected to be a prominent peak. The hydrocarbon fragments arising from the linoleate chain are not expected to show a mass shift.

Experimental Protocol: GC-MS Analysis of Ethyl Linoleate-d5

This protocol outlines a general procedure for the analysis of Ethyl Linoleate-d5 using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.

-

Derivatization (if necessary): If analyzing free linoleic acid, derivatize to its ethyl ester using a suitable method, such as reaction with ethanol in the presence of an acid catalyst (e.g., acetyl chloride). For samples already containing Ethyl Linoleate-d5, this step is omitted.

-

Sample Dilution: Dissolve the extracted and/or derivatized lipid residue in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the range of 1-100 ng/µL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Data Acquisition Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification, monitoring the predicted key fragments (e.g., m/z 313, 268, 93).

3. Data Analysis:

-

Acquire and process the chromatograms and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to Ethyl Linoleate-d5 based on its retention time and the presence of the predicted key fragment ions in its mass spectrum.

-

Integrate the peak area for quantification if required.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of Ethyl Linoleate-d5 upon electron ionization.

Caption: Predicted EI fragmentation of Ethyl Linoleate-d5.

This guide provides a foundational understanding of the expected mass spectrometric behavior of Ethyl Linoleate-d5. Experimental verification is recommended to confirm the predicted fragmentation pattern and to establish a definitive mass spectral library entry for this compound.

References

A Technical Guide to Commercially Available High-Purity Ethyl Linoleate-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of high-purity deuterated Ethyl Linoleate (Ethyl Linoleate-d5). Intended for researchers in pharmaceuticals, metabolomics, and related fields, this document outlines key suppliers, available purity specifications, and detailed experimental protocols for quality assessment. The inclusion of a stable isotope-labeled internal standard like Ethyl Linoleate-d5 is critical for accurate quantification in mass spectrometry-based analyses.

Commercial Sources of High-Purity Ethyl Linoleate-d5

The following table summarizes commercially available sources for high-purity Ethyl Linoleate-d5, providing key specifications to aid in the selection of the most suitable product for your research needs. While many suppliers offer this product, purity specifications can vary or may only be available on a lot-specific Certificate of Analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Larodan | Ethyl Linoleate-D5 (Ethyl-D5) | 1169764-57-1 | C₂₀H₃₁D₅O₂ | 313.53 | >98%[1] |

| Santa Cruz Biotechnology | Ethyl Linoleate-d5 | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Refer to Certificate of Analysis[2] |

| LGC Standards | Ethyl Linoleate-d5 | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Refer to Certificate of Analysis[3] |

| CD Biosynsis | Ethyl Linoleate-d5 | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Inquire for details |

| Pharmaffiliates | Ethyl Linoleate-d5 | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | "Highly pure"[4] |

| InvivoChem | Ethyl linoleate-d5 | 1169764-57-1 | Not Specified | Not Specified | Refer to Data Sheet |

| MedChemExpress | Ethyl linoleate-d5 | Not Specified | Not Specified | Not Specified | Refer to Certificate of Analysis[5] |

Experimental Protocols for Purity Assessment

Ensuring the chemical and isotopic purity of Ethyl Linoleate-d5 is paramount for its effective use as an internal standard. Below are detailed methodologies for assessing purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of chemical purity and isotopic enrichment of Ethyl Linoleate-d5.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Ethyl Linoleate-d5 in HPLC-grade hexane.

-

Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for linearity assessment.

-

For isotopic enrichment analysis, prepare a mixed sample containing a known concentration of non-deuterated Ethyl Linoleate and the Ethyl Linoleate-d5 sample.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: SPTM-2560 fused silica capillary column (100 m × 0.25 mm × 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in split mode (60:1 ratio).

-

Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Scan Mode: Full scan (m/z 50-500) for qualitative analysis and identification of impurities.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis and isotopic enrichment, monitor the molecular ions of Ethyl Linoleate (m/z 308.3) and Ethyl Linoleate-d5 (m/z 313.3).

3. Data Analysis:

-

Chemical Purity: Calculate the peak area percentage of Ethyl Linoleate-d5 relative to all other detected peaks in the chromatogram.

-

Isotopic Enrichment: Determine the ratio of the peak area of the d5-isotopologue to the d0-isotopologue in the mixed sample and compare it to the known concentration ratio.

Protocol 2: Structural Confirmation and Purity by ¹H and ²H NMR

This protocol is for confirming the molecular structure and assessing the level of deuteration.

1. Sample Preparation:

-

Dissolve 5-10 mg of Ethyl Linoleate-d5 in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

²H NMR (Deuterium NMR):

-

Pulse Program: zg30

-

Number of Scans: 256

-

Relaxation Delay: 1.0 s

-

Spectral Width: 15 ppm

-

3. Data Analysis:

-

¹H NMR: Confirm the presence of characteristic proton signals of the ethyl linoleate backbone. The integration of the terminal methyl protons of the ethyl group should be significantly reduced due to deuteration.

-

²H NMR: Observe a signal corresponding to the deuterium atoms, confirming the presence and location of the isotopic label. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for sourcing and performing quality control on high-purity Ethyl Linoleate-d5 for research purposes.

Caption: Workflow for sourcing and quality verification of Ethyl Linoleate-d5.

Signaling Pathway Context (Hypothetical)

While Ethyl Linoleate-d5 itself is an internal standard and not directly involved in signaling, its non-deuterated counterpart, linoleic acid, is a precursor to arachidonic acid and various eicosanoids that are key signaling molecules. The diagram below illustrates this simplified metabolic pathway.

Caption: Simplified metabolic pathway of linoleic acid to eicosanoids.

References

The Isotopic Purity of Ethyl Linoleate-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the isotopic purity of Ethyl Linoleate-d5, a deuterated analog of ethyl linoleate, and its significance for researchers, scientists, and drug development professionals. The precise quantification of isotopic enrichment is critical for the reliability and reproducibility of studies employing stable isotope-labeled compounds. This document outlines the importance of isotopic purity, methods for its determination, and its application in metabolic research.

Significance of Isotopic Purity

In modern chemical and biomedical research, the use of deuterated compounds like Ethyl Linoleate-d5 is indispensable for a variety of applications, including as internal standards in quantitative bioanalysis and as tracers in metabolic studies. The "purity" of these compounds extends beyond chemical contaminants to include isotopic purity, which refers to the percentage of the compound that is enriched with a specific isotope compared to naturally occurring isotopes.[1]

High isotopic purity is crucial for:

-

Accurate Quantification: In quantitative mass spectrometry, deuterated internal standards are used to correct for variability in sample preparation and analysis.[2][3] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard, which can lead to the overestimation of the analyte's concentration, particularly at the lower limit of quantification.[4]

-

Reliable Metabolic Tracking: In metabolic studies, deuterated compounds are used to trace the fate of molecules in biological systems.[5] A well-defined isotopic distribution ensures that the detected signals accurately represent the labeled compound and not naturally occurring isotopes or less-deuterated species.

-

Regulatory Compliance: Regulatory bodies such as the FDA provide guidance on the validation of bioanalytical methods, which includes the characterization of internal standards. Ensuring high isotopic purity is a key aspect of meeting these regulatory expectations.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Ethyl Linoleate-d5 is typically high, often exceeding 98%. This means that in a given sample, at least 98% of the molecules contain five deuterium atoms. The remaining percentage consists of a distribution of other isotopologues (molecules with the same chemical formula but different numbers of deuterium atoms). A representative, though not lot-specific, summary of isotopic purity and related specifications for Ethyl Linoleate-d5 is presented in Table 1.

| Parameter | Typical Specification | Significance |

| Isotopic Purity | ≥98% Deuterium | Ensures minimal interference from unlabeled or lesser-labeled species, leading to more accurate quantification and metabolic tracking. |

| Chemical Purity | ≥95% - 99% | Guarantees that the compound is free from chemical impurities that could interfere with the analysis or biological experiments. |

| Molecular Formula | C₂₀H₃₁D₅O₂ | Defines the chemical composition of the deuterated compound. |

| Molecular Weight | 313.53 g/mol | The increased mass compared to the unlabeled analog (308.5 g/mol ) allows for differentiation by mass spectrometry. |

Note: The data in this table is representative and may not reflect the exact specifications of a particular batch. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Ethyl Linoleate-d5 is primarily accomplished using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue (d₀, d₁, d₂, etc.) can be quantified.

Protocol: Isotopic Purity Analysis of Ethyl Linoleate-d5 by GC-MS

-

Sample Preparation:

-

Prepare a stock solution of Ethyl Linoleate-d5 in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1).

-

Injector Temperature: 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Acquire the mass spectrum of the Ethyl Linoleate-d5 peak.

-

Identify the molecular ion peak cluster. For Ethyl Linoleate-d5, the expected molecular ion [M]⁺˙ is at m/z 313.

-

Measure the relative intensities of the ion peaks corresponding to the different isotopologues (e.g., d₀ at m/z 308, d₁ at m/z 309, ... d₅ at m/z 313).

-

Calculate the isotopic purity by dividing the intensity of the d₅ peak by the sum of the intensities of all isotopologue peaks in the cluster and multiplying by 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another valuable technique for assessing isotopic purity. By comparing the integral of a proton signal in the deuterated compound to a known internal standard, the degree of deuterium incorporation can be determined.

Protocol: Isotopic Purity Analysis of Ethyl Linoleate-d5 by ¹H NMR

-

Sample Preparation:

-

Accurately weigh a known amount of Ethyl Linoleate-d5 (e.g., 10 mg).

-

Accurately weigh a known amount of a suitable internal standard with a known purity (e.g., maleic anhydride). The standard should have a proton signal that does not overlap with the analyte signals.

-

Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

-

-

Data Analysis:

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the area of a well-resolved proton signal from the internal standard.

-

Integrate the area of a well-resolved proton signal from the residual non-deuterated positions in Ethyl Linoleate-d5 (e.g., the vinyl protons).

-

Calculate the molar ratio of the analyte to the internal standard.

-

From the known masses and purities, calculate the isotopic enrichment at the specified positions.

-

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalysis

The use of Ethyl Linoleate-d5 as an internal standard is a common practice in bioanalytical workflows for the quantification of endogenous or administered ethyl linoleate. A generalized workflow is depicted below.

Metabolic Pathway of Linoleic Acid

Ethyl linoleate is readily hydrolyzed in vivo to linoleic acid, which then enters the omega-6 fatty acid metabolic pathway. Understanding this pathway is crucial when using deuterated ethyl linoleate as a tracer to study fatty acid metabolism.

Conclusion

The isotopic purity of Ethyl Linoleate-d5 is a critical parameter that underpins its effective use in research and drug development. A thorough understanding and verification of isotopic enrichment using techniques such as mass spectrometry and NMR spectroscopy are essential for generating accurate and reproducible data. This technical guide provides a foundational overview of the significance, analysis, and application of this important stable isotope-labeled compound. Researchers are encouraged to consult the specific Certificate of Analysis for their batch of Ethyl Linoleate-d5 and to validate their analytical methods according to established regulatory guidelines.

References

- 1. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Abundance of Isotopes in Ethyl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate (C₂₀H₃₆O₂), the ethyl ester of the essential omega-6 fatty acid, linoleic acid, is a molecule of significant interest in various scientific domains, including nutrition, cosmetics, and pharmacology. Understanding its isotopic composition at natural abundance is crucial for a range of applications, from metabolic tracing and authentication of natural products to elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the natural abundance of stable isotopes (¹³C, ²H, and ¹⁸O) in ethyl linoleate, details the experimental protocols for their determination, and visualizes key molecular and procedural information.

While direct, comprehensive quantitative data for the natural isotopic abundance in ethyl linoleate is not extensively published, this guide synthesizes data from its precursor, linoleic acid, and the general principles of isotopic distribution in natural products. The isotopic composition of ethyl linoleate is primarily determined by the botanical source of the linoleic acid and the ethanol used in its esterification, both of which reflect the isotopic signatures of their geographical and biosynthetic origins.

Data Presentation: Natural Isotopic Abundance in Ethyl Linoleate

The natural abundance of stable isotopes is typically expressed in two ways: as a percentage of all isotopes of that element or as a delta (δ) value in parts per thousand (‰) relative to an international standard.

General Isotopic Abundance

This table provides the globally accepted average natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. These values serve as a fundamental baseline.

| Element | Isotope | Average Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07[1] | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Isotopic Abundance in Ethyl Linoleate (Derived from Plant Sources)

The isotopic composition of organic molecules deviates from the global average due to isotopic fractionation during physical and biochemical processes. For ethyl linoleate derived from plant-based linoleic acid, the following represents a typical range of isotopic abundances.

Table 1: Estimated Natural Isotopic Abundance in Ethyl Linoleate

| Isotope | Abundance Measurement | Typical Value/Range | Notes |

| ¹³C | δ¹³C (‰ vs. VPDB) | -28‰ to -32‰ for C3 plants-14‰ to -18‰ for C4 plants | The δ¹³C value is highly dependent on the photosynthetic pathway (C3 vs. C4) of the plant source of linoleic acid.[2][3][4] |

| ²H (D) | (D/H) ratio (ppm) | Site-specific, non-statistical distribution | The deuterium distribution is not uniform across the molecule. Certain positions, particularly at the sites of desaturation, show significant depletion in deuterium.[5] |

| ¹⁸O | δ¹⁸O (‰ vs. VSMOW) | Variable, influenced by source water | The ¹⁸O content in the ester's carbonyl and ether oxygen atoms is influenced by the isotopic composition of the water available to the plant (for the acid) and the water used in the ethanol source. |

Table 2: Site-Specific Natural Abundance of Deuterium in the Linoleate Moiety

Note: Data derived from studies on linoleic acid and its methyl ester. A similar pattern is expected for the linoleate portion of ethyl linoleate.

| Position in Linoleic Acid Chain | Relative Deuterium Abundance | Observation |

| Olefinic positions (C9, C10, C12, C13) | Depleted | Significant impoverishment at one of the ethylenic positions of each double bond. |

| Methylene groups | Alternating pattern | An alternating pattern of deuterium content is observed along the saturated part of the fatty acid chain. |

| Terminal methyl group | Relatively enriched | Tends to have a higher deuterium content compared to the methylene groups. |

Experimental Protocols

The determination of natural isotopic abundance in ethyl linoleate requires high-precision analytical techniques. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹³C and ¹⁸O Analysis

Objective: To determine the overall δ¹³C and δ¹⁸O values of ethyl linoleate.

Methodology:

-

Sample Preparation:

-

Extraction: If ethyl linoleate is part of a complex matrix (e.g., a cosmetic formulation), it must first be extracted using a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture) and purified, typically by chromatography.

-

Purity Check: The purity of the isolated ethyl linoleate should be confirmed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Conversion to Analyzable Gas:

-

For δ¹³C: The purified ethyl linoleate is combusted at a high temperature (typically >1000°C) in the presence of an oxidant (e.g., CuO/Pt) in an elemental analyzer. This quantitatively converts the sample's carbon into CO₂ gas.

-

For δ¹⁸O: The sample is subjected to high-temperature pyrolysis in the absence of oxygen, which converts the oxygen in the sample into CO gas.

-

-

Isotopic Analysis:

-

The resulting gas (CO₂ for ¹³C, CO for ¹⁸O) is introduced into the ion source of the IRMS.

-

The gas molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.

-

Highly sensitive detectors simultaneously measure the ion beams corresponding to the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂).

-

The ratio of the heavier to the lighter isotope is calculated and compared to that of a calibrated reference standard to determine the δ value.

-

Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Abundance

Objective: To determine the (D/H) ratio at specific positions within the ethyl linoleate molecule.

Methodology:

-

Sample Preparation:

-

Purification: High sample purity is critical for accurate NMR analysis. Ethyl linoleate should be purified by chromatography to remove any interfering compounds.

-

Solvent: The purified sample is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals.

-

Internal Standard: A reference compound with a known (D/H) ratio is added for quantification.

-

-

NMR Data Acquisition:

-

A high-field NMR spectrometer equipped with a deuterium probe is used.

-

Quantitative ²H NMR spectra are acquired under conditions that ensure signal intensities are directly proportional to the concentration of the deuterium at each position. This typically involves long relaxation delays and a calibrated 90° pulse.

-

-

Data Analysis:

-

The signals in the ²H NMR spectrum are assigned to specific hydrogen positions in the ethyl linoleate molecule.

-

The area of each signal is integrated.

-

The (D/H) ratio for each site is calculated by comparing the integral of the analyte signal to the integral of the internal standard with a known isotopic concentration.

-

Visualizations

Molecular Structure of Ethyl Linoleate

The following diagram illustrates the molecular structure of ethyl linoleate, highlighting the carbon, hydrogen, and oxygen atoms where isotopic variations occur.

References

- 1. researchgate.net [researchgate.net]

- 2. delta 13C analyses of vegetable oil fatty acid components, determined by gas chromatography--combustion--isotope ratio mass spectrometry, after saponification or regiospecific hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Ethyl Linoleate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl Linoleate-d5. It is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this deuterated fatty acid ester. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.

Introduction to Ethyl Linoleate-d5 Stability

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the omega-6 polyunsaturated fatty acid, linoleic acid. The five deuterium atoms are strategically placed at the bis-allylic position (C-11), the most susceptible site for hydrogen abstraction and subsequent oxidation. This isotopic reinforcement significantly enhances the molecule's resistance to lipid peroxidation, a primary degradation pathway for polyunsaturated fats.[1]

However, like all esters, Ethyl Linoleate-d5 is susceptible to hydrolysis, and its stability can be influenced by various environmental factors, including temperature, light, oxygen, and pH. Understanding these factors is crucial for maintaining the compound's purity and ensuring the reliability of experimental results.

Recommended Storage Conditions

Proper storage is paramount to preserving the stability of Ethyl Linoleate-d5. The following conditions are recommended for both long-term and short-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C[2][3][4] Short-term: 2-8°C | Minimizes the rates of both oxidative degradation and hydrolysis. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |

| Container | Amber glass vial with a Teflon-lined cap | Protects from light-induced degradation and prevents leaching of impurities from the container. |

| Form | As a solution in a suitable organic solvent (e.g., ethanol, acetonitrile) | Discourages auto-oxidation which can occur more readily in the neat oil form. |

Note: Avoid repeated freeze-thaw cycles as this can introduce moisture and oxygen, potentially compromising the stability of the compound. Aliquoting the sample into smaller, single-use vials is recommended.

Key Degradation Pathways

The two primary degradation pathways for Ethyl Linoleate-d5 are oxidation and hydrolysis.

Oxidative Degradation

While deuteration at the bis-allylic position significantly inhibits the initiation of lipid peroxidation, oxidation can still occur, albeit at a much slower rate compared to its non-deuterated counterpart. Oxidative stress can be induced by exposure to heat, light, and the presence of oxygen or metal ions. The process involves the formation of hydroperoxides, which can further break down into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Hydrolytic Degradation

As an ester, Ethyl Linoleate-d5 can undergo hydrolysis to yield linoleic acid-d5 and ethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of water. While generally stable at neutral pH, the rate of hydrolysis increases significantly under strongly acidic or basic conditions.

Proposed Stability Testing Program

To comprehensively evaluate the stability of Ethyl Linoleate-d5, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine its intrinsic stability. The following table outlines a proposed set of experiments based on ICH guidelines.

| Stress Condition | Proposed Experimental Parameters | Potential Degradants to Monitor |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Linoleic acid-d5, Ethanol |

| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours | Linoleic acid-d5, Ethanol |

| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | Hydroperoxides, Aldehydes, Ketones |

| Thermal Degradation | 60°C for up to 14 days | Oxidation products, Isomers |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Oxidation products |

Samples should be analyzed at appropriate time points to determine the rate of degradation. A target degradation of 5-20% is generally considered suitable for method validation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Ethyl Linoleate-d5.

Sample Preparation for Stability Studies

-

Prepare a stock solution of Ethyl Linoleate-d5 in a suitable solvent (e.g., HPLC-grade acetonitrile or ethanol) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into amber glass vials.

-

Add the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability studies, the sample can be stored as a dry film after solvent evaporation under a stream of nitrogen.

-

Seal the vials and place them under the specified conditions for the designated time periods.

-

At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification of Volatile Degradation Products

This method is suitable for assessing the purity of Ethyl Linoleate-d5 and identifying volatile oxidation products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 10 min |

| MS Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Sample Preparation for GC-MS:

-

Dilute the sample from the stability study in a suitable solvent (e.g., hexane) to a final concentration of approximately 10-50 µg/mL.

-

Inject 1 µL into the GC-MS system.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of Ethyl Linoleate-d5 and Non-Volatile Degradation Products

This method is ideal for quantifying the parent compound and monitoring the formation of non-volatile degradation products such as hydroperoxides and the hydrolyzed fatty acid.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Sample Preparation for HPLC:

-

Dilute the sample from the stability study with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Workflow for handling and storage of Ethyl Linoleate-d5.

Caption: Primary degradation pathways for Ethyl Linoleate-d5.

Caption: Experimental workflow for stability testing of Ethyl Linoleate-d5.

References

Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This subtle atomic alteration can profoundly influence a molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and extended therapeutic action. The foundation of these benefits lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[1] This increased metabolic stability can result in a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[1][2][][4]

However, the unique properties of deuterated compounds necessitate specialized handling, storage, and disposal protocols to ensure their isotopic and chemical integrity, and to maintain a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the best practices for working with deuterated compounds, from the laboratory bench to preclinical development.

Core Safety and Handling Principles

While deuterated compounds are generally considered non-radioactive and safe for laboratory use, their handling requires adherence to standard chemical safety protocols, with special consideration for their unique physical and chemical properties.

General Laboratory Safety

Standard personal protective equipment (PPE) is mandatory when handling any chemical, including deuterated compounds. This includes:

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Hand Protection: Appropriate chemical-resistant gloves are necessary.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Specific Considerations for Deuterated Compounds

-

Hygroscopicity: Many deuterated compounds, particularly deuterated solvents, are hygroscopic and can readily absorb moisture from the atmosphere. This can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange, compromising the integrity of the compound. Therefore, it is crucial to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.

-

Isotopic Exchange: Deuterium atoms on a molecule can be replaced by hydrogen atoms from protic solvents (e.g., water, methanol) or atmospheric moisture. This is particularly relevant for deuterium atoms attached to heteroatoms (e.g., -OD, -ND2) or at acidic/basic sites. To prevent this, always use anhydrous, deuterated solvents for solutions and store compounds in a dry environment.

-

Light and Temperature Sensitivity: Some deuterated compounds may be sensitive to light and/or temperature, which can catalyze degradation. Store such compounds in amber vials or other light-protecting containers and at the recommended temperature.

Quantitative Data on Deuterated Compounds

The following tables provide quantitative data on the physical properties of common deuterated solvents and a comparison of pharmacokinetic parameters for a well-known deuterated drug and its non-deuterated analog.

Table 1: Physical Properties of Common Deuterated Solvents

| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Acetone-d6 | 666-52-4 | 64.13 | 55.5 | -94 | 0.87 |

| Acetonitrile-d3 | 2206-26-0 | 44.07 | 81 | -45 | 0.84 |

| Benzene-d6 | 1076-43-3 | 84.15 | 79 | 6.8 | 0.95 |

| Chloroform-d | 865-49-6 | 120.38 | 60.9 | -64 | 1.50 |

| Deuterium Oxide | 7789-20-0 | 20.03 | 101.4 | 3.8 | 1.107 |

| Dimethyl Sulfoxide-d6 | 2206-27-1 | 84.17 | 189 | 20 | 1.19 |

| Methanol-d4 | 811-98-3 | 36.07 | 65.4 | -98 | 0.89 |

| Toluene-d8 | 2037-26-5 | 100.20 | 110 | -95 | 0.94 |

Data compiled from various sources.

Table 2: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolites | α-HTBZ and β-HTBZ | d6-α-HTBZ and d6-β-HTBZ | N/A |

| Mean Cmax (ng/mL) | 84.5 | 103.1 | ~1.2 |

| Mean AUC (ng·h/mL) | 496 | 967 | ~1.9 |

| Mean Half-life (h) | ~5-7 | ~9-11 | ~1.8 |

HTBZ = dihydrotetrabenazine. Data is for the sum of active metabolites. Source: FDA approval documents and related publications.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of the properties of deuterated compounds.

Protocol 1: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic stability of a deuterated compound and its non-deuterated analog.

Materials:

-

Test compounds (deuterated and non-deuterated, 10 mM stock solutions in DMSO)

-

Pooled human liver microsomes (HLM), 20 mg/mL

-

0.5 M Potassium phosphate buffer, pH 7.4

-

NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compound with known metabolic stability (e.g., testosterone)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 1 mg/mL.

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound (deuterated or non-deuterated) to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points and Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Protocol 2: Stability Testing of a Deuterated Active Pharmaceutical Ingredient (API) following ICH Q1A(R2) Guidelines

Objective: To evaluate the stability of a deuterated API under various environmental conditions to establish a re-test period.

Materials:

-

At least three primary batches of the deuterated API.

-

Appropriate primary packaging material.

-

Calibrated stability chambers.

-

Validated stability-indicating analytical methods (e.g., HPLC, GC, MS).

Methodology:

-

Stress Testing (Forced Degradation):

-

Conduct forced degradation studies on a single batch to identify likely degradation products and to validate the stability-indicating analytical methods.

-

Stress conditions should include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.

-

-

Selection of Batches:

-

Use at least three primary batches of the API for the formal stability study. The manufacturing process for these batches should be representative of the final production process.

-

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.

-

Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH (conducted if a significant change occurs during accelerated testing).

-

-

Testing Frequency:

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

-

-

Tests to be Performed:

-

The stability study should include tests for appearance, assay, degradation products, and any other critical quality attributes.

-

-

Evaluation:

-

Evaluate the stability data to establish a re-test period for the deuterated API. Any significant change, out-of-specification result, or significant trend should be investigated.

-

Protocol 3: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of a deuterated compound.

Materials:

-

Deuterated compound (powder).

-

Dynamic Vapor Sorption (DVS) analyzer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the deuterated compound into a DVS sample pan.

-

-

Drying:

-

Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

-

-

Sorption Phase:

-

Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% in 5 minutes).

-

-

Desorption Phase:

-

Decrease the RH in a stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

-

Analyze the isotherm to determine the hygroscopicity of the compound, identify any phase transitions, and assess the presence of hysteresis.

-

Visualization of Key Pathways and Workflows

Metabolic Pathway of Tetrabenazine

Tetrabenazine is extensively metabolized, primarily by cytochrome P450 2D6 (CYP2D6), to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Deutetrabenazine follows the same pathway, but the deuteration at the methoxy groups slows down the O-demethylation process.

Caption: Simplified metabolic pathway of tetrabenazine.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the typical workflow for conducting an in vitro metabolic stability assay.